molecular formula C7H10N2O2 B008837 2-Isopropyl-1H-imidazole-4-carboxylic acid CAS No. 102625-27-4

2-Isopropyl-1H-imidazole-4-carboxylic acid

Cat. No.: B008837
CAS No.: 102625-27-4
M. Wt: 154.17 g/mol
InChI Key: NSDNJRNFDRCNFL-UHFFFAOYSA-N
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Description

2-Isopropyl-1H-imidazole-4-carboxylic acid (CAS 102625-27-4) is a substituted imidazole derivative characterized by a carboxylic acid group at position 4 and an isopropyl substituent at position 2 of the heterocyclic ring. With a molecular weight of 154.17 g/mol, this compound serves as a pivotal intermediate and versatile scaffold in medicinal chemistry and pharmaceutical research, particularly valued for its role as a bioisostere in the synthesis of biologically active molecules . This compound is a fundamental building block for the development of therapeutic agents. Its structure is a key feature in research focused on angiotensin II receptor antagonists and various kinase inhibitors, where the imidazole core facilitates critical interactions with enzymatic targets . The carboxylic acid moiety allows for further functionalization into esters, amides, and other derivatives, or can contribute to hydrogen bonding and polarity in molecular design. Researchers also utilize this compound and its analogues in coordination chemistry to synthesize metal complexes, which are valuable in catalysis and materials science . Key Research Applications: • Medicinal Chemistry: Serves as a core scaffold for the design and synthesis of novel therapeutic candidates . • Pharmacology: Used in the study of enzyme inhibition and receptor modulation mechanisms . • Coordination Chemistry: Acts as a ligand for constructing metal-organic complexes with potential catalytic activity . Attention: This product is for research use only. It is not intended for human or veterinary use. Please note that packaging may vary depending on the production batch.

Properties

IUPAC Name

2-propan-2-yl-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4(2)6-8-3-5(9-6)7(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDNJRNFDRCNFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388406
Record name 2-ISOPROPYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102625-27-4
Record name 2-ISOPROPYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Isopropyl-1H-imidazole-4-carboxylic acid is a derivative of imidazole, a five-membered aromatic ring with nitrogen atoms that plays a significant role in biological systems. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H12N4O2C_7H_{12}N_4O_2. Its structure includes an isopropyl group at the second position of the imidazole ring, contributing to its unique chemical behavior and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The compound is known to form hydrogen bonds and engage in non-covalent interactions with enzymes and receptors, potentially leading to inhibition or modulation of their activity. Specific mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, including carbonic anhydrases and histone deacetylases, which are involved in critical metabolic pathways .
  • Receptor Modulation : It may act on various receptors, influencing signaling pathways that are crucial for cellular function.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has shown significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with IC50 values in the low micromolar range .
Bacterial StrainIC50 (µM)
E. coli0.36
S. aureus1.40
  • Antitumor Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it exhibited significant antiproliferative activity against human cervical cancer cells (HeLa), with IC50 values indicating effective inhibition .
Cancer Cell LineIC50 (µM)
HeLa2.76
CaCo-29.27

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of several imidazole derivatives, including this compound. Results indicated that this compound was one of the most potent against Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent for resistant infections .
  • Anticancer Research : In a series of experiments involving various tumor cell lines, this compound demonstrated selective cytotoxicity, particularly against renal cancer cells. The findings suggest that modifications to the imidazole structure could enhance its antitumor properties .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that imidazole derivatives, including 2-isopropyl-1H-imidazole-4-carboxylic acid, exhibit significant antimicrobial properties. These compounds are often used as scaffolds for the development of new antimicrobial agents due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Pharmacological Potential
The compound has been explored for its potential as a pharmacological agent. Its ability to act as a zwitterion (having both positive and negative charges) enhances its solubility and bioavailability, making it a candidate for drug formulation . Studies have indicated that derivatives of imidazole can serve as effective inhibitors for various biological targets, including enzymes involved in cancer progression and inflammation.

Coordination Chemistry

Ligand Development
this compound is utilized in the synthesis of metal complexes due to its ability to coordinate with metal ions. The compound can form stable complexes with transition metals, which are valuable in catalysis and materials science .

Crystal Structure Studies
The crystal structure of related imidazole derivatives has been extensively studied, revealing interesting hydrogen bonding patterns that contribute to the stability of these complexes. This property is crucial for designing new materials with specific electronic or magnetic properties .

Agricultural Applications

Crop Protection Agents
The compound has potential applications as a precursor in the synthesis of agrochemicals, particularly fungicides and herbicides. Its structural characteristics allow it to interact with biological systems in plants, potentially enhancing resistance to pathogens or improving growth rates .

Case Studies and Experimental Findings

Study Findings Applications
Alcalde et al. (1992)Synthesized 5-carboxy-2-isopropyl-1H-imidazolium salts showing effective coordination propertiesCoordination chemistry
Research on Antimicrobial PropertiesDemonstrated significant activity against various bacterial strainsMedicinal chemistry
Coordination Complex StudiesExplored metal complexes formed with imidazole derivatives; showed potential in catalysisMaterials science

Comparison with Similar Compounds

Table 1: Comparative Analysis of Imidazole-4-carboxylic Acid Derivatives

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Predicted pKa Key Applications/Properties Reference
This compound* 2-isopropyl, 4-COOH C₇H₁₀N₂O₂ 154.17 ~1.5–2.5† Hypothesized: Angiotensin II antagonists, kinase inhibitors Inferred
5-Bromo-2-propyl-1H-imidazole-4-carboxylic acid 2-propyl, 5-Br, 4-COOH C₇H₉BrN₂O₂ 233.06 1.26 Synthetic intermediate; halogen enhances electrophilicity
2-Propyl-1H-imidazole-4,5-dicarboxylic acid 2-propyl, 4,5-diCOOH C₈H₁₀N₂O₄ 198.18 ~1.5, 4.5‡ Enhanced solubility; chelating agent for metal coordination
2-Propyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl]-4-yl]methyl derivatives Complex substituents (tetrazole, biphenyl) Varies Varies N/A Clinically used nonpeptide angiotensin II antagonists (e.g., CI-996)

*Hypothetical data inferred from analogues; †Estimated based on carboxylic acid pKa trends; ‡Dual carboxylic acid groups contribute to two ionization states.

Key Findings:

Substituent Effects on Acidity: The carboxylic acid group at position 4 confers strong acidity (pKa ~1.5–2.5), critical for ionic interactions in biological systems. Bromination at position 5 (as in 5-bromo-2-propyl-1H-imidazole-4-carboxylic acid) slightly lowers pKa (1.26) due to electron-withdrawing effects .

Structural Modifications and Bioactivity :

  • The 2-propyl-4,5-dicarboxylic acid derivative (C₈H₁₀N₂O₄) exhibits higher polarity and solubility, making it suitable for metal-chelating applications .
  • Complex derivatives with tetrazole and biphenyl moieties (e.g., CI-996) demonstrate enhanced receptor binding in hypertension therapeutics, underscoring the importance of aromatic and heterocyclic extensions .

Synthetic Utility :

  • Halogenated analogues (e.g., bromo-substituted) serve as intermediates for cross-coupling reactions, enabling further functionalization .
  • The isopropyl group may hinder crystallization, necessitating advanced techniques like SHELX-based refinement for structural elucidation .

Q & A

Q. What are the most effective methods for synthesizing 2-Isopropyl-1H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Pathways : Common approaches include condensation of α-ketoacids with amidines or cyclization of substituted acrylamides. Copper-catalyzed reactions (e.g., photo-sulfonylation ) may inspire analogous strategies for functionalizing the imidazole core.
  • Optimization Tips :
    • Vary catalysts (e.g., Cu(I) vs. Pd(0)) and solvents (polar aprotic vs. aqueous).
    • Monitor intermediates via HPLC or LC-MS.
    • Use Design of Experiments (DoE) to optimize temperature, pH, and stoichiometry.

Q. How can researchers address challenges in purifying this compound due to its polarity and solubility?

Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA).
  • Recrystallization : Test mixed solvents (e.g., ethanol/water) at varying ratios.
  • Ion-Exchange Resins : Employ weak anion exchangers to isolate the carboxylic acid moiety.

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer :

  • ¹H/¹³C NMR : Look for imidazole ring protons (δ 7.2–7.8 ppm) and carboxylic acid COOH (δ ~12 ppm, broad).
  • IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • Mass Spectrometry : Expect [M+H]⁺ at m/z 169.1 (exact mass varies by substituents).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the reaction mechanisms involving this compound in catalytic systems?

Methodological Answer :

  • DFT Studies : Calculate transition states for imidazole ring formation or decarboxylation pathways. Compare activation energies under different catalysts.
  • Solvent Effects : Use COSMO-RS models to simulate solvent interactions impacting reaction kinetics.
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots).

Q. How should researchers resolve contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. no activity)?

Methodological Answer :

  • Replicated Analysis : Repeat assays under standardized conditions (pH, temperature, cofactors) to confirm reproducibility .

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  • Meta-Analysis : Compare assay protocols (e.g., cell-free vs. cellular systems) to identify variables affecting results.

  • Structural Analogues : Test derivatives to determine if minor structural changes (e.g., isopropyl positioning) alter activity.

Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs) or catalytic systems?

Methodological Answer :

  • Coordination Chemistry : Exploit the imidazole N-atom and carboxylic acid group for binding to metals (e.g., Cu²⁺, Zn²⁺).
  • MOF Synthesis : Use solvothermal methods with ligands like terephthalic acid for co-crystallization.
  • Catalytic Testing : Assess activity in cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres .

Methodological Resources

  • Data Validation : Apply primary analysis (original dataset) and replicated analysis (independent validation) to resolve discrepancies .
  • Collaborative Tools : Use platforms like ResearchGate for peer discussions on synthetic challenges .
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Note : Avoid unreliable sources (e.g., commercial databases); prioritize peer-reviewed journals and validated computational tools.

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